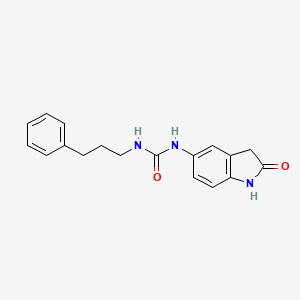

3-(2-oxo-2,3-dihydro-1H-indol-5-yl)-1-(3-phenylpropyl)urea

Description

3-(2-oxo-2,3-dihydro-1H-indol-5-yl)-1-(3-phenylpropyl)urea (CAS: 1171968-09-4) is a synthetic organic compound with the molecular formula C₁₈H₁₉N₃O₂ and a molecular weight of 309.36 g/mol . Its structure comprises a 2-oxoindole core substituted at the 5-position with a urea group linked to a 3-phenylpropyl chain. The 2-oxoindole moiety provides a planar aromatic system, while the urea group introduces hydrogen-bonding capabilities. The phenylpropyl chain likely contributes to lipophilicity, influencing membrane permeability and target binding.

Properties

IUPAC Name |

1-(2-oxo-1,3-dihydroindol-5-yl)-3-(3-phenylpropyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c22-17-12-14-11-15(8-9-16(14)21-17)20-18(23)19-10-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10,12H2,(H,21,22)(H2,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YENCECJZBPRAAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NC(=O)NCCCC3=CC=CC=C3)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxo-2,3-dihydro-1H-indol-5-yl)-1-(3-phenylpropyl)urea typically involves the following steps:

Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

Introduction of the Phenylpropyl Group: This step may involve a Friedel-Crafts alkylation reaction, where the indole compound reacts with a phenylpropyl halide in the presence of a Lewis acid catalyst.

Urea Formation: The final step involves the reaction of the indole derivative with an isocyanate or a urea derivative under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions could target the carbonyl group in the indole structure, potentially forming alcohol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions could occur at various positions on the indole ring and the phenylpropyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield indole-2,3-dione derivatives, while reduction might produce indole-2-ol derivatives.

Scientific Research Applications

3-(2-oxo-2,3-dihydro-1H-indol-5-yl)-1-(3-phenylpropyl)urea may have various applications in scientific research, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in studying biological pathways involving indole derivatives.

Medicine: Investigation of its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-oxo-2,3-dihydro-1H-indol-5-yl)-1-(3-phenylpropyl)urea would depend on its specific biological or chemical activity. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA. The phenylpropyl group may also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues with Modified Heterocyclic Substituents

3-[(3-{[4-Morpholinylmethyl)-1H-pyrrol-2-yl]methylene}-2-oxo-2,3-dihydro-1H-indol-5-yl)methyl]-1,3-thiazolidine-2,4-dione

- Structure : Shares the 2-oxoindole core but replaces the urea group with a thiazolidine-2,4-dione ring. A morpholinylmethyl-pyrrole substituent is appended to the indole.

- Molecular Formula : C₂₅H₂₅N₅O₄S.

- The morpholinyl group improves solubility and may modulate selectivity for tyrosine kinase targets (e.g., EGFR) .

- Biological Relevance : Patented as part of a combination therapy with EGFR inhibitors, suggesting a role in kinase signaling pathways .

Candesartan Cilexetil Related Compound D

- Structure : Contains a 2-oxo-2,3-dihydro-1H-benzimidazole core substituted with a tetrazole-containing biphenyl group.

- Molecular Formula : C₃₃H₃₄N₆O₆ (MW: 610.67 g/mol).

- Key Features :

- The tetrazole group acts as a bioisostere for carboxylic acids, enhancing metabolic stability.

- The benzimidazole core mimics indole’s aromaticity but with altered ring strain and hydrogen-bonding profiles.

- Biological Relevance : Used in angiotensin II receptor antagonists, highlighting structural adaptability for cardiovascular targets .

Compounds with Shared Phenylpropyl Motifs

Benazepril Hydrochloride

- Structure: Features a benzazepinone core with a 3-phenylpropylamino substituent.

- Molecular Formula : C₂₄H₂₈N₂O₅·HCl.

- Key Features: The phenylpropyl chain enhances lipophilicity, similar to the target compound, but the benzazepinone core and carboxyethyl ester target ACE (angiotensin-converting enzyme). Lacks the urea group, relying instead on carboxylate interactions for ACE inhibition .

- Biological Relevance : Clinically used ACE inhibitor for hypertension, demonstrating the phenylpropyl group’s versatility across drug classes .

Comparative Data Table

Key Research Findings and Functional Insights

- Urea vs. In contrast, the thiazolidinedione’s carbonyl groups may engage in stronger dipole interactions, as seen in kinase inhibitors .

- Phenylpropyl Chain: Shared with Benazepril, this group likely enhances membrane permeability but diverges in target specificity—ACE inhibition vs.

- Molecular Weight Trends : The target compound’s lower MW (309 g/mol) compared to Candesartan’s analog (610 g/mol) suggests better bioavailability, aligning with Lipinski’s Rule of Five .

Biological Activity

The compound 3-(2-oxo-2,3-dihydro-1H-indol-5-yl)-1-(3-phenylpropyl)urea is a derivative of indole and urea, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-oxoindole derivatives with phenylpropyl isocyanates. The following general reaction scheme can be illustrated:

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including various urea compounds. For instance, compounds similar to this compound have been evaluated for their antiproliferative effects against several cancer cell lines.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A549 (Lung Cancer) | TBD |

| HCT116 (Colorectal Cancer) | TBD | |

| PC3 (Prostate Cancer) | TBD |

Note: TBD indicates that specific IC50 values need to be determined through experimental assays.

In vitro studies have demonstrated that indole-based urea compounds exhibit significant cytotoxicity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation through various pathways, including the Raf/MEK/ERK signaling pathway .

Antimicrobial Activity

In addition to anticancer properties, the compound has shown promising antimicrobial activity. Studies have reported that related indole derivatives possess antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action may involve disruption of bacterial cell walls or interference with metabolic processes .

Study 1: Antiproliferative Effects

A study conducted on a series of urea derivatives revealed that compounds structurally related to this compound exhibited potent antiproliferative activity against A549 and HCT116 cell lines. The study utilized the MTT assay to evaluate cell viability and reported significant reductions in cell survival at micromolar concentrations .

Study 2: Structure–Activity Relationship (SAR)

Research into the structure–activity relationships of indole-based ureas indicated that modifications on the phenyl ring significantly affect biological activity. Electron-withdrawing groups on the phenyl ring enhanced anticancer activity, suggesting that electronic properties play a crucial role in the compound's efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.